(4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Drospirenone is a synthetic progestin used primarily in oral contraceptives and hormone replacement therapy. It is known for its unique pharmacological profile, which includes progestogenic, antiandrogenic, and antimineralocorticoid activities . Drospirenone is structurally related to spironolactone, a diuretic, and is often combined with estrogens like ethinylestradiol or estetrol in contraceptive formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of drospirenone typically involves multiple steps, starting from steroidal precursors. One common method involves the regioselective synthesis using a 17-keto derivative as a key intermediate . The process includes:
- Introduction of the required C3 side chain at the 17 position using carbanions such as propargyl alcohol or trimethylsulfoxonium iodide.
- Oxidation of the 3-hydroxy substituent to a 3-keto group.
- Formation of the 17-spirolactone through oxidative processes.
- Acid-catalyzed elimination of the 5-hydroxy group to yield drospirenone .
Industrial Production Methods: Industrial production of drospirenone involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process is carefully controlled to ensure the consistent production of high-quality drospirenone suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Drospirenone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to keto groups.
Reduction: Reduction of keto groups to hydroxy groups.
Substitution: Introduction of functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Acid catalysts: Acetic acid, sulfuric acid.
Major Products: The primary product of these reactions is drospirenone itself, with various intermediates formed during the synthesis process .
Scientific Research Applications
Drospirenone has a wide range of applications in scientific research:
Mechanism of Action
Drospirenone exerts its effects through several mechanisms:
Progestogenic Activity: Acts as an agonist of the progesterone receptor, mimicking the effects of natural progesterone.
Antiandrogenic Activity: Blocks androgen receptors, reducing the effects of male hormones.
Antimineralocorticoid Activity: Antagonizes aldosterone receptors, promoting sodium and water excretion.
These activities contribute to its effectiveness in preventing ovulation, regulating menstrual cycles, and managing hormonal imbalances .
Comparison with Similar Compounds
Drospirenone is often compared with other progestins used in contraceptives:
Norethindrone: An older progestin with more androgenic side effects.
Levonorgestrel: A potent progestin with a higher risk of androgenic effects.
Desogestrel: A newer progestin with lower androgenic activity but higher risk of thromboembolism.
Uniqueness: Drospirenone stands out due to its unique combination of progestogenic, antiandrogenic, and antimineralocorticoid activities, making it a versatile and well-tolerated option in hormonal therapies .
Properties
Molecular Formula |
C24H30O3 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(1R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione |
InChI |
InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13?,14?,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1 |
InChI Key |
METQSPRSQINEEU-DZJIEHTNSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C3CC3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.